Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate
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Description
Diethyl 3-methyl-5-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C25H25N3O6S3 and its molecular weight is 559.67. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on thieno[3,2-d]pyrimidine derivatives has demonstrated significant potential in the development of anticancer agents. For instance, a study by Hafez and El-Gazzar (2017) explored the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives. These compounds exhibited potent anticancer activity, comparable to doxorubicin, against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Synthesis and Mechanistic Studies
Another aspect of research on these compounds involves the exploration of synthesis methods and reaction mechanisms. Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the versatility of these compounds in chemical synthesis and potential applications in drug development (Santilli, Kim, & Wanser, 1971).
Pharmacological Properties
In addition to anticancer properties, thieno[3,2-d]pyrimidine derivatives have been investigated for various pharmacological activities. For example, Cannito et al. (1990) screened thirty-five compounds for their analgesic and anti-inflammatory activities, finding some compounds to show activities equivalent to those of acetylsalicylic acid (Cannito et al., 1990).
Dual Inhibitory Action
Gangjee et al. (2009) designed and synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing their potential as antitumor agents. These compounds demonstrated excellent dual inhibitory action against human thymidylate synthase and dihydrofolate reductase, with nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S3/c1-4-33-23(31)18-14(3)19(24(32)34-5-2)37-21(18)27-17(29)13-36-25-26-16-11-12-35-20(16)22(30)28(25)15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGWQKDTFUXYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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